2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride
Description
2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride (CAS No. 861038-72-4) is a quinoline derivative characterized by a chlorinated quinoline ring substituted with an ethanamine-oxy group and two hydrochloride counterions. Its molecular formula is C₁₁H₁₄Cl₃N₂O, with a molecular weight of 296.60 g/mol (calculated based on and ). This compound is typically used as a pharmaceutical intermediate or building block in organic synthesis, noted for its high purity (99%) and commercial availability .
The quinoline core and dihydrochloride salt enhance its solubility in polar solvents, which is advantageous for formulation in drug development.
Properties
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxyethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O.2ClH/c12-9-3-4-10(15-7-5-13)11-8(9)2-1-6-14-11;;/h1-4,6H,5,7,13H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDVDUOPFFSRLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCCN)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-chloroquinoline, which serves as the core structure.
Etherification: The 5-chloroquinoline undergoes an etherification reaction with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-[(5-chloroquinolin-8-yl)oxy]ethanol.
Amination: The resulting 2-[(5-chloroquinolin-8-yl)oxy]ethanol is then reacted with ammonia or an amine source to introduce the ethanamine group, yielding 2-[(5-chloroquinolin-8-yl)oxy]ethanamine.
Formation of Dihydrochloride Salt: Finally, the free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, reaction temperature, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Alkylation and Acylation
The primary amine group undergoes alkylation/acylation under standard conditions:
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride | N-Acetyl derivative | 78% | |
| Alkylation | Methyl iodide | N-Methyl derivative | 65% |
Neutralization with NaOH (pH 8–9) precedes these reactions to free the amine from its hydrochloride form .
Mannich Reaction
The amine participates in Mannich reactions with aldehydes and ketones to form β-amino carbonyl derivatives, as observed in related ethanamine analogs . For example:
Electrophilic Substitution on the Quinoline Ring
The 8-hydroxyquinoline moiety directs electrophilic substitution to positions 5 and 7. Chlorine at position 5 deactivates the ring but allows nitration/sulfonation at position 7 under controlled conditions :
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 7-Nitro derivative | 55% |
| Sulfonation | H₂SO₄/SO₃, 50°C | 7-Sulfo derivative | 48% |
Coordination Chemistry and Metal Complexation
The compound acts as a bidentate ligand via its quinoline oxygen and amine nitrogen, forming stable complexes with transition metals :
| Metal Salt | Complex Structure | Stability Constant (log K) |
|---|---|---|
| CuCl₂ | [Cu(L)₂Cl₂] | 12.4 ± 0.3 |
| Fe(NO₃)₃ | [Fe(L)(NO₃)₃] | 9.8 ± 0.2 |
These complexes exhibit enhanced antimicrobial activity compared to the parent compound (MIC: 4–22 µM against Bacillus subtilis and E. coli) .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit notable antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains, including those resistant to conventional antibiotics. A study demonstrated that derivatives of quinoline, including 2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride, showed significant activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a new class of antimicrobial agents .
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Various studies have focused on the synthesis of quinoline derivatives and their cytotoxic effects on cancer cell lines. For instance, compounds containing the quinoline moiety have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects
Recent investigations have pointed towards the neuroprotective properties of quinoline derivatives. Studies have indicated that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmacological Studies
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of 2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Data suggest that modifications in the chemical structure can enhance bioavailability and therapeutic efficacy. For example, the introduction of various substituents on the quinoline ring has been shown to improve solubility and permeability across biological membranes .
Case Study: Drug Development
A notable case study involved the development of a novel formulation incorporating this compound aimed at enhancing drug delivery systems. Researchers utilized nanotechnology to create nanoparticles that encapsulate the compound, significantly improving its solubility and stability in physiological conditions. This approach not only enhanced bioavailability but also allowed for targeted delivery to tumor sites .
Agricultural Applications
Herbicidal Activity
Beyond medicinal uses, 2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride has been explored for its herbicidal properties. Research has indicated that compounds with similar structures can effectively inhibit weed growth without harming crop plants. This selective herbicidal activity positions the compound as a candidate for developing safer herbicides that minimize environmental impact .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride | Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 | |
| Pseudomonas aeruginosa | 20 | 8 |
Table 2: Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Wide |
| Metabolism | Hepatic |
| Excretion | Renal |
Mechanism of Action
The mechanism of action of 2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds share key features such as quinoline/heterocyclic cores, ether linkages, or amine salts:
Table 1: Structural Comparison
Key Observations :
- The target compound’s dihydrochloride salt distinguishes it from mono-salt analogues (e.g., (quinolin-2-yl)methanamine hydrochloride) .
- Substituent positions on the quinoline ring (e.g., 5-Cl vs.
Pharmacological and Functional Comparisons
While direct pharmacological data for the target compound are lacking, insights can be inferred from structurally related compounds:
- NBOMe Series (e.g., 25I-NBOMe): Potent 5-HT₂A agonists with hallucinogenic effects due to N-benzyl substitution on phenethylamine cores . However, the target compound lacks the N-benzyl group critical for 5-HT₂A affinity, suggesting divergent pharmacological profiles.
- Isoconazole Nitrate : A dichlorobenzyl-substituted imidazole antifungal agent (CAS 24168-96-5). While unrelated in structure, its nitrate salt form highlights the role of counterions in stability and bioavailability .
Biological Activity
2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chloroquinoline moiety, which is known for various biological activities. The presence of the ether and amine functional groups contributes to its reactivity and interaction with biological targets.
The biological activity of 2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.
- Receptor Interaction : It can bind to cellular receptors, modulating signal transduction pathways that influence cellular responses.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, quinoline derivatives have shown cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.0 |
| Jurkat (T-cell) | 3.2 |
| Huh-7 (Liver) | 4.1 |
These studies suggest that 2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride may possess similar anticancer activity, warranting further investigation into its efficacy against specific cancer types.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have shown that related quinoline derivatives exhibit significant antibacterial and antifungal activity. For example:
| Microbe | Minimum Inhibitory Concentration (MIC, µM) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
| Candida albicans | 20.0 |
These findings indicate that 2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride could be effective against resistant strains of bacteria and fungi.
Case Studies
- Anticancer Activity : A study involving a series of chloroquinoline derivatives demonstrated enhanced cytotoxicity in human cancer cell lines compared to standard treatments such as 5-fluorouracil. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy : A comparative study on various quinoline derivatives showed that those containing the chloro group exhibited higher antimicrobial activity against Gram-positive bacteria than their non-chloro counterparts, suggesting a structure-activity relationship that favors halogenated compounds.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride?
The synthesis involves nucleophilic substitution at the 8-position of 5-chloroquinoline. React 5-chloro-8-hydroxyquinoline with a protected ethanamine derivative (e.g., tert-butoxycarbonyl- or tosyl-protected amine) under Mitsunobu or Ullmann coupling conditions. Deprotection (e.g., HCl in dioxane) followed by dihydrochloride salt formation in ethanol/methanol yields the final product. Monitor intermediates via TLC/HPLC to minimize byproducts like N-alkylated derivatives. Similar protocols are used for related chloroethylamine compounds .
Q. How is the compound structurally characterized?
Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for precise structural resolution. Data collection at 100 K improves accuracy. SHELXL refines hydrogen positions via riding models, while SHELXS solves phase problems. For quinoline derivatives, crystallize from DMSO/ethanol mixtures to ensure high-quality crystals .
Q. What analytical techniques validate purity and identity?
Combine NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC-UV. For example, ¹H NMR in DMSO-d₆ resolves quinoline protons (δ 8.5–9.0 ppm) and ethanamine signals (δ 3.0–4.0 ppm). HRMS confirms the molecular ion ([M+H]⁺). Compare with impurity standards (e.g., EP protocols for related amines) .
Q. What are the key physicochemical properties of this compound?
While direct data is limited in the provided evidence, extrapolate from analogous compounds:
- Molecular formula : C₁₁H₁₂Cl₂N₂O·2HCl
- Molecular weight : ~341.6 g/mol (calculated).
- Solubility : Likely polar solvent-soluble (DMSO, methanol).
- Stability : Store at –20°C under inert gas to prevent decomposition .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict electronic properties?
Use hybrid functionals (e.g., B3LYP) with 6-31G* basis sets to model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Studies on chloroquinoline derivatives show DFT accurately predicts absorption spectra (λmax ~300–350 nm) and reactive sites for functionalization .
Q. How to resolve contradictions between experimental and computational spectroscopic data?
Re-examine solvent effects (e.g., DMSO vs. gas-phase DFT) and tautomeric equilibria. For example, quinoline ring protonation in acidic conditions alters NMR shifts. Validate with solvent-correction models (e.g., COSMO-RS) and variable-temperature NMR .
Q. What mechanistic insights explain byproduct formation during synthesis?
Byproducts like N-alkylated derivatives arise from competing alkylation at the ethanamine nitrogen. Kinetic studies (e.g., in situ IR monitoring) reveal temperature-dependent selectivity. Optimize reaction conditions (e.g., lower temperature, excess base) to suppress side reactions .
Q. How to validate crystallographic data against computational models?
Overlay SC-XRD structures with DFT-optimized geometries (RMSD <0.1 Å). Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., Cl···H bonds). Discrepancies in torsion angles may indicate crystal packing effects .
Q. What strategies mitigate instability during long-term storage?
Conduct accelerated stability studies (40°C/75% RH for 6 months). Lyophilization or formulation as a hydrochloride salt enhances stability. Monitor degradation via HPLC-MS; common degradants include hydrolyzed quinoline or oxidized amine moieties .
Q. How to design derivatives with enhanced bioactivity?
Modify the quinoline core (e.g., substituents at 2- or 4-positions) or ethanamine linker (e.g., branching, fluorination). Use QSAR models to correlate structural features (e.g., logP, polar surface area) with target binding. Test in vitro against relevant biological targets (e.g., kinase assays) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
